molecular formula C16H11Cl2NO B5860815 5-chloro-8-[(4-chlorobenzyl)oxy]quinoline

5-chloro-8-[(4-chlorobenzyl)oxy]quinoline

Cat. No. B5860815
M. Wt: 304.2 g/mol
InChI Key: QNBJFTSOYOSCAT-UHFFFAOYSA-N
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Description

5-chloro-8-[(4-chlorobenzyl)oxy]quinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of 5-chloro-8-[(4-chlorobenzyl)oxy]quinoline is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in the cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to inhibit the replication of certain viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
5-chloro-8-[(4-chlorobenzyl)oxy]quinoline has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides and proteins. Moreover, it has been reported to cause oxidative stress and activate certain signaling pathways in cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-8-[(4-chlorobenzyl)oxy]quinoline in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized using simple procedures and is readily available in the market. However, its limitations include its poor solubility in water and some organic solvents, which can affect its bioavailability and activity. Moreover, its mechanism of action is not fully understood, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-chloro-8-[(4-chlorobenzyl)oxy]quinoline. One potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer and viral infections. Another direction is to study its mechanism of action in more detail to identify its specific targets in cells. Moreover, it can be further modified to improve its solubility and activity in cells. Finally, it can be used as a starting material for the synthesis of new compounds with potential biological activity.
Conclusion:
In summary, 5-chloro-8-[(4-chlorobenzyl)oxy]quinoline is a promising compound with potential applications in various scientific research fields. Its synthesis method is simple and readily available, and it has been shown to exhibit various biochemical and physiological effects. However, its mechanism of action is not fully understood, and its solubility can limit its use in certain applications. Future research directions include investigating its potential use in combination with other drugs, studying its mechanism of action, and modifying its structure to improve its activity.

Synthesis Methods

The synthesis of 5-chloro-8-[(4-chlorobenzyl)oxy]quinoline involves the reaction of 5-chloro-8-hydroxyquinoline with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction occurs under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

5-chloro-8-[(4-chlorobenzyl)oxy]quinoline has shown potential applications in various scientific research fields. It has been studied for its antimicrobial, antiviral, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions. Moreover, it has been used as a starting material for the synthesis of other biologically active compounds.

properties

IUPAC Name

5-chloro-8-[(4-chlorophenyl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO/c17-12-5-3-11(4-6-12)10-20-15-8-7-14(18)13-2-1-9-19-16(13)15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBJFTSOYOSCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-[(4-chlorobenzyl)oxy]quinoline

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